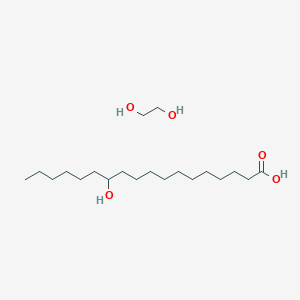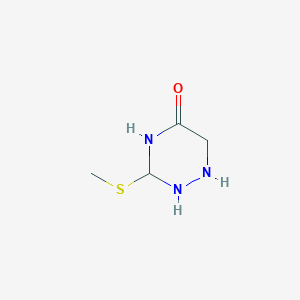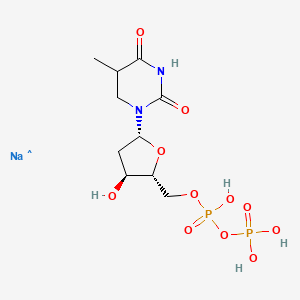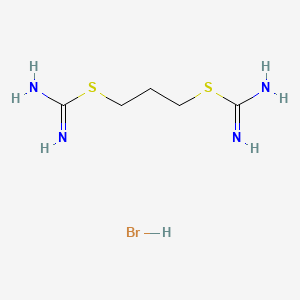
Ethane-1,2-diol;12-hydroxyoctadecanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Octadecanoic acid, 12-hydroxy-, polymer with .alpha.-hydro-.omega.-hydroxypoly(oxy-1,2-ethanediyl) is a polymeric compound known for its surfactant properties. It is commonly used in various industrial and pharmaceutical applications due to its ability to solubilize hydrophobic substances. This compound is also referred to as macrogol 15 hydroxystearate and is known for its non-ionic surfactant properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of octadecanoic acid, 12-hydroxy-, polymer with .alpha.-hydro-.omega.-hydroxypoly(oxy-1,2-ethanediyl) involves the reaction of 12-hydroxystearic acid with ethylene oxide. Typically, 15 moles of ethylene oxide react with 1 mole of 12-hydroxystearic acid to produce macrogol 15 hydroxystearate .
Industrial Production Methods: In industrial settings, the production of this compound involves controlled polymerization processes. The reaction is carried out under specific temperature and pressure conditions to ensure the desired polymer chain length and properties. The product is then purified and processed into a usable form, such as a waxy mass or solid .
Chemical Reactions Analysis
Types of Reactions: Octadecanoic acid, 12-hydroxy-, polymer with .alpha.-hydro-.omega.-hydroxypoly(oxy-1,2-ethanediyl) primarily undergoes reactions typical of surfactants. These include interactions with hydrophobic and hydrophilic substances, leading to the formation of micelles. It does not typically undergo oxidation or reduction reactions under normal conditions .
Common Reagents and Conditions: The compound is often used in aqueous solutions and can be heat-sterilized at 121°C and 0.21 MPa. It is very soluble in water and ethanol but insoluble in liquid paraffin .
Major Products Formed: The primary product formed from its reactions is micelles, which are spherical aggregates that can encapsulate hydrophobic substances, enhancing their solubility in water .
Scientific Research Applications
Octadecanoic acid, 12-hydroxy-, polymer with .alpha.-hydro-.omega.-hydroxypoly(oxy-1,2-ethanediyl) has a wide range of applications in scientific research:
Chemistry: Used as a non-ionic surfactant in various chemical reactions and formulations.
Biology: Employed in the preparation of lipid nanocapsules for drug delivery systems.
Medicine: Utilized in the formulation of aqueous parenteral preparations with vitamins and other lipophilic pharmaceutical agents.
Industry: Applied in the production of cosmetics and personal care products due to its emulsifying properties.
Mechanism of Action
The primary mechanism of action of octadecanoic acid, 12-hydroxy-, polymer with .alpha.-hydro-.omega.-hydroxypoly(oxy-1,2-ethanediyl) involves the formation of micelles. These micelles encapsulate hydrophobic substances, increasing their solubility in aqueous environments. The compound’s surfactant properties are due to its ability to reduce surface tension and form stable emulsions .
Comparison with Similar Compounds
- Polyethylene glycol 4000
- Polyethylene glycol 6000
- Polyethylene glycol 8000
Comparison: Octadecanoic acid, 12-hydroxy-, polymer with .alpha.-hydro-.omega.-hydroxypoly(oxy-1,2-ethanediyl) is unique due to its specific polymer chain length and the presence of hydroxystearic acid. This gives it superior solubilizing properties compared to other polyethylene glycols. It is particularly effective in enhancing the solubility of hydrophobic drugs and forming stable emulsions .
Properties
Molecular Formula |
C20H42O5 |
|---|---|
Molecular Weight |
362.5 g/mol |
IUPAC Name |
ethane-1,2-diol;12-hydroxyoctadecanoic acid |
InChI |
InChI=1S/C18H36O3.C2H6O2/c1-2-3-4-11-14-17(19)15-12-9-7-5-6-8-10-13-16-18(20)21;3-1-2-4/h17,19H,2-16H2,1H3,(H,20,21);3-4H,1-2H2 |
InChI Key |
DDBOXFRAKNHBIX-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCC(CCCCCCCCCCC(=O)O)O.C(CO)O |
Related CAS |
70142-34-6 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![9-[(2R,4S,5R)-5-[[tert-butyl(dimethyl)silyl]oxymethyl]-4-hydroxyoxolan-2-yl]-2-imino-5H-purin-6-one](/img/structure/B12348661.png)
![6-chloro-2,3-dihydro-1H-pyrrolo[2,1-f][1,2,4]triazin-4-one](/img/structure/B12348673.png)
![Thieno[2,3-d]pyrimidine-4(3H)-thione, 5,6-dimethyl-](/img/structure/B12348680.png)

![1-(1-ethyl-1H-pyrazol-5-yl)-N-[(1-propyl-1H-pyrazol-5-yl)methyl]methanamine](/img/structure/B12348693.png)
![1-[(2R,3R,4S,5S)-3,4-dihydroxy-5-(iodomethyl)oxolan-2-yl]-1,3-diazinane-2,4-dione](/img/structure/B12348701.png)
![Acetic acid, 2-[(3,4-dihydro-4-oxo-2-quinazolinyl)thio]-](/img/structure/B12348716.png)
![2-Oxo-1,3-dihydropyrrolo[3,2-b]pyridine-7-carbonitrile](/img/structure/B12348723.png)
![2-methyl-4-oxo-2,3,3a,5-tetrahydro-1H-pyrazolo[1,5-a]pyrazine-3-carboxylic acid](/img/structure/B12348728.png)

![4-Chloro-3a,7-dihydropyrrolo[2,3-b]pyridin-6-one](/img/structure/B12348730.png)
![(3R,5R)-7-[4-[(1-amino-6-carboxy-3,5-dihydroxy-1-oxohexan-2-yl)-phenylcarbamoyl]-2-(4-fluorophenyl)-3-phenyl-5-propan-2-ylpyrrol-1-yl]-3,5-dihydroxyheptanoate](/img/structure/B12348736.png)


